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Compound of Interest

Compound Name: [Leu15]-Gastrin I (human)

Cat. No.: B1591223 Get Quote

For researchers, scientists, and drug development professionals, understanding the nuances

between endogenous peptides and their synthetic analogs is critical for experimental design

and therapeutic development. This guide provides a detailed comparison of human Gastrin I

and its oxidation-resistant analog, [Leu15]-Gastrin I, focusing on their biochemical properties,

biological activity, and experimental applications.

Human Gastrin I is a crucial peptide hormone that regulates gastric acid secretion and mucosal

growth by binding to the cholecystokinin B (CCK2) receptor.[1][2] Its synthetic counterpart,

[Leu15]-Gastrin I, is characterized by the substitution of the methionine residue at position 15

with leucine.[1][2] This single amino acid change significantly enhances the peptide's stability

by preventing oxidation, a common issue with methionine-containing peptides, without

compromising its biological function.[1][2] Consequently, [Leu15]-Gastrin I is frequently utilized

in research as a more stable and reliable agonist for the CCK2 receptor.[1][2]

Structural and Functional Comparison
The primary structural difference between the two peptides lies in the 15th amino acid position.

Gastrin I (human): Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-

NH2

[Leu15]-Gastrin I (human): Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-

Asp-Phe-NH2[1]
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This substitution of methionine with leucine renders [Leu15]-Gastrin I resistant to oxidation,

thereby increasing its shelf-life and stability in aqueous solutions and experimental assays.[1]

[2] Both peptides exert their physiological effects by binding to and activating the CCK2

receptor, a G-protein coupled receptor.[3]

Quantitative Biological Data
Experimental data indicates that [Leu15]-Gastrin I and Gastrin I exhibit comparable high affinity

for the CCK2 receptor. A study by Matsumoto et al. demonstrated that radiolabeled [Leu15]-

Gastrin I and a derivative of Gastrin I bind to canine gastric parietal cells with equal affinity. In a

competitive binding assay from the same study, unlabeled Gastrin I effectively displaced the

radiolabeled [Leu15]-Gastrin I, indicating a very similar binding affinity.

Parameter
[Leu15]-
Gastrin I
(human)

Gastrin I
(human)

Receptor Reference

Binding Affinity

(IC50)

Used as

Radioligand
~0.32 nM CCK2 [4]

Note: The IC50 value for Gastrin I represents the concentration required to inhibit 50% of the

specific binding of radiolabeled [Leu15]-Gastrin I. The comparable binding affinity is inferred

from this competitive binding data.

Signaling Pathway and Experimental Workflow
Upon binding to the CCK2 receptor, both Gastrin I and [Leu15]-Gastrin I trigger a well-defined

signaling cascade. The receptor, coupled to the Gq alpha subunit of the heterotrimeric G-

protein, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates

the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This

signaling pathway ultimately leads to the physiological responses associated with gastrin, such

as gastric acid secretion.
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Caption: Signaling pathway of Gastrin I and [Leu15]-Gastrin I via the CCK2 receptor.
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A typical experimental workflow to compare the biological activity of these two peptides

involves a receptor binding assay followed by a functional assay.
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Caption: Experimental workflow for comparing Gastrin I and [Leu15]-Gastrin I.

Experimental Protocols
CCK2 Receptor Competitive Binding Assay
This protocol is adapted from methodologies used for G-protein coupled receptor binding

assays.

Objective: To determine the binding affinity (IC50 and subsequently Ki) of Gastrin I and

[Leu15]-Gastrin I for the CCK2 receptor.

Materials:

Cell membranes prepared from cells or tissues expressing the human CCK2 receptor.

Radiolabeled ligand (e.g., [125I]-[Leu15]-Gastrin I).

Unlabeled competitor peptides: Gastrin I and [Leu15]-Gastrin I.

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
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Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

96-well filter plates (e.g., GF/C plates).

Scintillation counter and scintillation fluid.

Procedure:

Plate Preparation: Pre-soak the 96-well filter plates with a blocking agent like 0.3%

polyethyleneimine (PEI) to reduce non-specific binding.

Reaction Mixture: In each well, combine a fixed amount of cell membrane preparation, a

constant concentration of the radiolabeled ligand, and varying concentrations of the

unlabeled competitor peptide (either Gastrin I or [Leu15]-Gastrin I). Include wells for total

binding (no competitor) and non-specific binding (a high concentration of unlabeled ligand).

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to

reach equilibrium (e.g., 60-90 minutes).

Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plates.

This separates the membrane-bound radioligand from the free radioligand.

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining

unbound radioligand.

Quantification: After drying the filter plates, add scintillation fluid to each well and measure

the radioactivity using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor

concentration. Use non-linear regression to fit a sigmoidal dose-response curve and

determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff

equation.

In Vitro Gastric Acid Secretion Assay (or Surrogate
Functional Assay)
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Directly measuring gastric acid secretion in vitro can be complex. A common surrogate is to

measure a downstream signaling event, such as intracellular calcium mobilization in CCK2R-

expressing cells.

Objective: To determine the potency (EC50) of Gastrin I and [Leu15]-Gastrin I in activating the

CCK2 receptor.

Materials:

Cells expressing the human CCK2 receptor (e.g., HEK293 or CHO cells).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Gastrin I and [Leu15]-Gastrin I at various concentrations.

Fluorescence plate reader with an injection system.

Procedure:

Cell Plating: Seed the CCK2R-expressing cells in a 96-well black, clear-bottom plate and

culture until they form a confluent monolayer.

Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

Washing: Gently wash the cells with assay buffer to remove any excess dye.

Baseline Measurement: Place the plate in the fluorescence plate reader and measure the

baseline fluorescence for a short period.

Stimulation: Inject varying concentrations of Gastrin I or [Leu15]-Gastrin I into the wells and

immediately begin recording the fluorescence intensity over time.

Data Analysis: The change in fluorescence intensity reflects the change in intracellular

calcium concentration. For each concentration of the peptide, determine the peak
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fluorescence response. Plot the peak response against the logarithm of the peptide

concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion
Both Gastrin I and [Leu15]-Gastrin I are potent agonists of the CCK2 receptor with very similar,

high-binding affinities. The key difference lies in the enhanced stability of [Leu15]-Gastrin I due

to the substitution of the oxidation-prone methionine with leucine. This makes [Leu15]-Gastrin I

a more robust tool for in vitro and in vivo research, providing greater experimental

reproducibility. For researchers studying the physiological effects of gastrin or developing

therapeutics targeting the CCK2 receptor, [Leu15]-Gastrin I serves as a reliable and stable

alternative to the endogenous hormone.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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